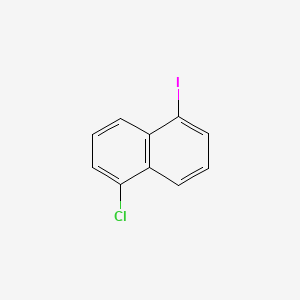

1-Chloro-5-iodonaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of both chlorine and iodine atoms attached to the naphthalene ring

Vorbereitungsmethoden

1-Chloro-5-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, the compound can be prepared by the iodination of 1-chloronaphthalene using iodine and an oxidizing agent such as nitric acid. Another method involves the chlorination of 5-iodonaphthalene using chlorine gas in the presence of a catalyst. Industrial production methods often utilize continuous flow techniques to enhance safety and efficiency .

Analyse Chemischer Reaktionen

1-Chloro-5-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.

Coupling Reactions: this compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-5-iodonaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-5-iodonaphthalene primarily involves its reactivity towards electrophiles and nucleophiles. The presence of both chlorine and iodine atoms on the naphthalene ring influences its electronic properties, making it susceptible to various chemical transformations. The compound can form σ-complexes during electrophilic aromatic substitution reactions, which are key intermediates in many of its reactions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-5-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

- 1-Chloro-2-iodonaphthalene

- 1-Bromo-5-iodonaphthalene

- 1-Chloro-5-bromonaphthalene

These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, making this compound unique in its specific combination of chlorine and iodine atoms.

Biologische Aktivität

1-Chloro-5-iodonaphthalene is a halogenated aromatic compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with halogen substituents often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit myosin light chain kinase (MLCK), which plays a crucial role in muscle contraction and other cellular processes .

- Signal Transduction Modulation : The compound may also influence signal transduction pathways. For example, it has been documented that related compounds enhance thromboxane A2 receptor-mediated signaling, leading to increased intracellular calcium levels .

Table 1: Biological Activity Summary of this compound

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of Myosin Light Chain Kinase : A study investigated the effects of various naphthalene derivatives, including this compound, on MLCK. It was found that these compounds could inhibit MLCK activity at micromolar concentrations, suggesting potential applications in modulating muscle contraction and related disorders .

- Thromboxane A2 Receptor Interaction : Research highlighted that derivatives similar to this compound can potentiate the effects of thromboxane A2, indicating a role in enhancing platelet aggregation and vascular responses. This effect was linked to increased phosphoinositide hydrolysis and calcium mobilization .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of halogenated naphthalenes reported significant cell death in murine macrophage cell lines at higher concentrations. This raises concerns regarding the safety and therapeutic index of such compounds .

Eigenschaften

IUPAC Name |

1-chloro-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFDQRDVSCTTQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695161 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159334-77-7 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.